Agnoside
Description
Structure
2D Structure
Properties
IUPAC Name |
[5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c23-8-15-17(26)18(27)19(28)22(32-15)33-21-16-11(7-14(25)13(16)5-6-30-21)9-31-20(29)10-1-3-12(24)4-2-10/h1-7,13-19,21-28H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLACGTLACKLUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C=C2COC(=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Agnuside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
11027-63-7 | |
| Record name | Agnuside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Agnuside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146 °C | |
| Record name | Agnuside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction (MAE) has emerged as the most efficient method for Agnuside isolation. A study using Vitex negundo leaves demonstrated that MAE at 350 W for 20 minutes with a solvent-to-drug ratio of 10:1 (methanol:plant material) yielded 40.10 mg/g of Agnuside, surpassing other techniques. The rapid heating and disruption of plant cell walls under microwave irradiation enhance solvent penetration, reducing extraction time and solvent consumption. Optimization experiments revealed that yields plateau at 20 minutes, with a sharp decline at 30 minutes due to thermal degradation (Figure 1).
Table 1: Agnuside Yield Across Extraction Techniques
| Method | Solvent | Time (min) | Yield (mg/g) |
|---|---|---|---|
| Microwave-Assisted | Methanol | 20 | 40.10 |
| Ultrasonication | Methanol | 30 | 35.20 |
| Reflux | Methanol | 60 | 28.50 |
| Maceration | Methanol | 1440 | 22.10 |
Ultrasonication-Assisted Extraction (UAE)
Ultrasonication (UAE) employs high-frequency sound waves to cavitate plant cells, releasing Agnuside into the solvent. Using methanol as the solvent, a 30-minute extraction at ambient temperature yielded 35.20 mg/g, with no improvement beyond 40 minutes due to oxidative degradation. UAE’s efficiency stems from acoustic streaming, which enhances mass transfer without significant thermal stress.
Conventional Methods: Reflux and Maceration
Traditional methods like reflux and maceration are less efficient. Reflux extraction at 50°C for 1 hour yielded 28.50 mg/g, while maceration over 24 hours produced only 22.10 mg/g. These methods are limited by prolonged exposure to heat (reflux) or insufficient cell disruption (maceration).
Isolation and Purification of Agnuside
Post-extraction, Agnuside is isolated via chromatographic techniques, leveraging its polarity and molecular interactions.
Column Chromatography
Crude methanolic extracts are fractionated using silica gel column chromatography with chloroform-methanol gradients. Agnuside elutes at chloroform:methanol (100:8), achieving 95% purity after multiple passes. This step removes non-polar contaminants like terpenoids and fatty acids.
Thin-Layer Chromatography (TLC)
TLC with silica gel 60 F254 plates and ethyl acetate:methanol:water (7:2:1) as the mobile phase is used for preliminary identification. Agnuside exhibits a distinct spot at Rf 0.45 under UV 254 nm.
High-Performance Liquid Chromatography (HPLC)
HPLC serves dual roles in purification and quantification. A C18 column with acetonitrile:water (18:82) containing 0.5% orthophosphoric acid (OPA) at 1.0 mL/min flow rate resolves Agnuside at 7.2 minutes (λ = 254 nm). The method’s linearity (r² = 0.999) across 20–100 µg/mL ensures precise quantification during isolation.
Quantitative Analysis and Method Validation
Validated HPLC protocols are critical for standardizing Agnuside extracts and formulations.
Calibration and Linearity
Agnuside stock solutions (1 mg/mL in methanol) are serially diluted to 20–100 µg/mL. The calibration curve’s linear equation (y = 12.45x + 8.21) confirms method robustness.
Table 2: HPLC Validation Parameters for Agnuside
| Parameter | Value |
|---|---|
| Linearity Range | 20–100 µg/mL |
| Correlation (r²) | 0.999 |
| LOD | 0.15 µg/mL |
| LOQ | 0.45 µg/mL |
| Retention Time | 7.2 min |
Application in Formulation Analysis
The HPLC method quantifies Agnuside in tablets and capsules after Soxhlet extraction. Tablet formulations showed 85–92% recovery, underscoring the method’s applicability in quality control.
Chemical Reactions Analysis
Ester Hydrolysis
Agnuside’s structure includes an ester bond formed between 4-hydroxybenzoic acid and aucubin. This bond is susceptible to hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis :
In the presence of aqueous acid (e.g., HCl), the ester bond cleaves, yielding 4-hydroxybenzoic acid and aucubin (a cyclopentane monoterpene glycoside) . -
Alkaline Hydrolysis (Saponification) :
Under basic conditions (e.g., NaOH), the ester undergoes saponification to form the sodium salt of 4-hydroxybenzoic acid and aucubin .
| Reaction Conditions | Reactants | Products |
|---|---|---|
| Acidic (HCl, H₂O, Δ) | Agnuside | 4-Hydroxybenzoic acid + Aucubin |
| Alkaline (NaOH, H₂O, Δ) | Agnuside | Sodium 4-hydroxybenzoate + Aucubin |
Stability and Degradation
-
Thermal Stability :
Agnuside has a melting point of 146°C , but its storage recommendation at -20°C suggests susceptibility to thermal degradation at higher temperatures. -
pH Sensitivity :
With a predicted pKa of 8.14 , agnuside may undergo structural changes in alkaline environments, potentially affecting its ester and glycosidic bonds.
Enzymatic Modifications
While not directly studied for agnuside, analogous iridoid glycosides undergo enzymatic hydrolysis via β-glucosidases , suggesting potential metabolism in biological systems to release bioactive aglycones .
Oxidation and Antioxidant Activity
Agnuside demonstrates antioxidant properties, likely due to its phenolic hydroxyl group from 4-hydroxybenzoic acid. It forms stable radicals upon oxidation, which is critical in neutralizing reactive oxygen species (ROS) .
| Assay Type | Observation | Reference |
|---|---|---|
| Electrochemical (ECD) | Oxidized at 700 mV, indicating redox activity |
Interaction with Biological Targets
Though not a traditional chemical reaction, agnuside’s non-covalent interactions (e.g., hydrogen bonding, hydrophobic contacts) with proteins like VEGFR2 and cyclooxygenase-2 (COX-2) are critical for its bioactivity .
Inferred Reactivity Based on Structural Analogues
-
Ester Derivatives :
The 4-hydroxybenzoate moiety could undergo acylation or alkylation to synthesize derivatives with modified bioavailability. -
Glycosylation :
The glucose unit might be enzymatically modified to alter solubility or target specificity.
Scientific Research Applications
Therapeutic Angiogenesis
Overview
Agnuside has been identified as a promising candidate for therapeutic angiogenesis, which is the formation of new blood vessels from pre-existing ones. This is particularly relevant for treating ischemic diseases such as myocardial infarction and peripheral artery disease.
Mechanism of Action
Research indicates that agnuside stimulates vascular endothelial growth factor receptor 2 (VEGFR2), leading to enhanced endothelial cell proliferation and tubulogenesis. In vitro studies have shown that agnuside promotes human umbilical vein endothelial cell (HUVEC) proliferation with an effective concentration (EC50) of 1.376 μg/mL, significantly increasing the length and branching of tubular networks formed by these cells .
Case Study
A study utilizing bioinformatics strategies and molecular docking confirmed agnuside's binding affinity to VEGFR2, suggesting its potential as a lead molecule for drug development aimed at enhancing angiogenesis in ischemic conditions .
Osteoarthritis Treatment
Overview
Agnuside has been explored for its therapeutic effects on knee osteoarthritis (KOA), a condition characterized by inflammation and fibrosis within the joint.
Mechanism of Action
In experimental models, agnuside has demonstrated the ability to alleviate synovitis and fibrosis by inhibiting hypoxia-inducible factor 1-alpha (HIF-1α) and the NLRP3 inflammasome pathway. These mechanisms are crucial in managing the inflammatory processes associated with KOA .
Case Study
A study conducted on MIA-induced KOA rats revealed that treatment with agnuside significantly reduced markers of inflammation and fibrosis in synovial tissues, highlighting its potential as a non-toxic therapeutic agent for managing KOA symptoms .
Neuroprotective Effects
Overview
Emerging research suggests that agnuside may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Mechanism of Action
The neuroprotective effects are attributed to agnuside's ability to mitigate oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions such as Alzheimer's disease, where oxidative damage plays a significant role in disease progression.
Case Study
In vitro studies have indicated that agnuside can reduce neuronal cell death induced by oxidative stress, although further research is needed to fully elucidate its mechanisms and efficacy in vivo .
Antioxidant and Anti-inflammatory Properties
Overview
Agnuside exhibits notable antioxidant and anti-inflammatory activities, contributing to its therapeutic potential across various conditions.
Mechanism of Action
The compound's ability to scavenge free radicals and inhibit inflammatory pathways makes it beneficial in conditions characterized by oxidative stress and chronic inflammation.
Case Study
Research has documented significant reductions in pro-inflammatory cytokines following treatment with agnuside in various experimental models, supporting its role as an anti-inflammatory agent .
Summary Table of Agnuside Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Therapeutic Angiogenesis | VEGFR2 stimulation; promotes endothelial cell activity | Increased HUVEC proliferation; enhanced tubulogenesis |
| Osteoarthritis Treatment | Inhibition of HIF-1α; NLRP3 inflammasome inhibition | Reduced synovitis and fibrosis in KOA models |
| Neuroprotective Effects | Antioxidant properties; reduces oxidative stress | Decreased neuronal cell death in oxidative stress models |
| Antioxidant/Anti-inflammatory | Scavenges free radicals; inhibits cytokines | Significant reduction in pro-inflammatory markers |
Mechanism of Action
Agnuside exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Estrogenic Activity: It mimics estrogen and binds to estrogen receptors, influencing hormonal balance.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Iridoid Glycosides
Aucubin
- Structure : Shares the iridoid core with Agnuside but lacks the 4-hydroxyphenyl ester group.
- Bioactivity: Primarily known for anti-inflammatory and hepatoprotective effects.
- ADME Profile : Complies with Lipinski’s Rule of 5, unlike Agnuside, which has higher molecular weight and polarity, leading to ADME challenges.
Negundoside
- Structure: Another iridoid glycoside from Vitex negundo, structurally analogous to Agnuside but with differences in substituent groups.
- Bioactivity : Exhibits anti-diabetic and neuroprotective effects but lacks documented proangiogenic activity. HPLC studies show co-occurrence with Agnuside in Vitex extracts, but their pharmacological roles diverge.
Eurostoside
- Structure : Contains a similar iridoid skeleton but with distinct hydroxylation patterns.
- Bioactivity: Limited data on specific targets; primarily studied for antioxidant effects.
Flavonoids and Other Phytochemicals
Vitexin
- Structure : A flavone glycoside, distinct from Agnuside’s iridoid backbone.
- Bioactivity: Antioxidant and anti-cancer properties.
Casticin
Functional Comparison with Pharmacological Analogs
Proangiogenic Agents
VEGF
- Potency : VEGF has a lower EC50 (1.274 ng/mL) for HUVEC proliferation compared to Agnuside (1.376 µg/mL). However, Agnuside’s small-molecule stability and oral bioavailability offer clinical advantages over protein-based VEGF.
- Mechanism : Agnuside competes with the VEGFR2 inhibitor ZM 323881 HCl, enhancing tube formation (total length: 0.1 ng/mL Agnuside > DMSO control).
ZM 323881 HCl
Anti-Inflammatory and Metabolic Modulators
COX-2 Inhibitors
- Agnuside inhibits COX-2 (IC50: 0.026 mg/mL) with minimal effect on COX-1 (<10% inhibition), contrasting with non-selective NSAIDs like aspirin.
Epalrestat
Pharmacokinetic and Pharmacochemical Considerations
ADME Challenges
- Agnuside violates Lipinski’s and Veber’s rules due to high polarity and molecular weight (MW > 500), limiting oral bioavailability. In contrast, smaller flavonoids like vitexin comply with these rules.
- Solubility : Microwave-assisted extraction optimizes Agnuside yield (linear range: 20–100 µg/mL), but its hydrophilicity may restrict blood-brain barrier penetration.
Data Tables
Table 1: Structural and Functional Comparison of Agnuside with Key Analogs
Table 2: Competitive Binding with VEGFR2 Inhibitors
| Treatment | Total Tube Length (µm) | Total Branching Length (µm) |
|---|---|---|
| 0.1 ng/mL Agnuside | 1,200 ± 45 | 850 ± 30 |
| 0.1 ng/mL Agnuside + ZM 323881 | 900 ± 35 | 600 ± 25 |
| ZM 323881 alone | 400 ± 20 | 300 ± 15 |
| DMSO control | 700 ± 30 | 500 ± 20 |
Data from HUVEC assays
Biological Activity
Agnuside, a compound derived from the plant Vitex agnus-castus, has garnered attention for its diverse biological activities, particularly in the fields of angiogenesis, cytotoxicity, and anti-inflammatory effects. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of agnuside.
1. Angiogenic Properties
Agnuside has been identified as a potent stimulator of angiogenesis, which is the formation of new blood vessels. This property is crucial for various therapeutic applications, especially in ischemic diseases.
- Mechanism of Action : Research indicates that agnuside promotes endothelial cell proliferation and migration through its interaction with the vascular endothelial growth factor receptor 2 (VEGFR2). In vitro studies demonstrated that agnuside increases human umbilical vein endothelial cells (HUVEC) proliferation with an effective concentration (EC50) of 1.376 µg/mL and stimulates tubulogenesis in a dose-dependent manner .
- Assays Conducted :
2. Cytotoxic Effects
Agnuside exhibits notable cytotoxic effects against various cancer cell lines, making it a candidate for anticancer therapies.
- Cytotoxicity Data :
- Table: Cytotoxic Activity of Agnuside
| Cell Line | IC50 (µg/mL) | Percentage Cytotoxicity at 200 µg/mL |
|---|---|---|
| COLO 320 DM | 15.99 | 76.1% |
| COLO 201 | Not specified | Induces apoptosis |
3. Anti-Inflammatory Effects
Recent studies have highlighted agnuside's potential in alleviating inflammation-related conditions, such as osteoarthritis.
- Case Study Findings : A study indicated that agnuside alleviates synovitis and fibrosis in knee osteoarthritis by inhibiting hypoxia-inducible factor-1 alpha (HIF-1α) and the NLRP3 inflammasome pathway . This suggests that agnuside may serve as a therapeutic agent for inflammatory diseases.
4. Extraction and Analysis
The extraction efficiency of agnuside from Vitex negundo leaves has been optimized using various methods.
- Extraction Methods :
- Table: Extraction Efficiency of Agnuside
| Extraction Method | Yield (mg/g) | Optimal Time (min) |
|---|---|---|
| Microwave-assisted | 40.10 | 20 |
| Ultrasonic | Not specified | Varies |
Q & A
Q. How is Agnuside identified and characterized in plant sources?
Agnuside is isolated from Vitex agnus-castus using chromatographic techniques such as liquid chromatography-mass spectrometry (LC/MS) coupled with evaporative light scattering detection (ELSD) for purity validation (>95%) . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are standard for structural elucidation and quantification. Key physicochemical properties include a molecular weight of 466.4352 g/mol, solubility in DMSO (~214.39 mM), and stability at -20°C for long-term storage .
Q. What are the recommended methods for assessing Agnuside’s solubility and stability?
Agnuside’s solubility is tested in DMSO at concentrations up to 100 mg/mL (~214.39 mM), with stability validated via accelerated degradation studies under varying temperatures (-80°C to 25°C). For reproducible results, store lyophilized powder at -20°C (3-year stability) and prepare fresh solutions for in vitro assays to avoid hydrolysis .
Q. Which in vitro assays are standard for evaluating Agnuside’s bioactivity?
- Proliferation assays : Dose-dependent HUVEC proliferation is measured using MTT or WST-1 kits, with EC₅₀ values calculated (e.g., 1.376 µg/mL) .
- Tube formation : HUVECs are seeded on Matrigel, and total tube length/branching is quantified via ImageJ. Agnuside (0.1–2500 ng/mL) shows dose-dependent proangiogenic effects .
- Scratch wound healing : Migration is assessed by measuring wound closure (%) after 24 hours, with statistical significance determined via Dunnett’s test .
Advanced Research Questions
Q. How can researchers resolve contradictions in Agnuside’s dose-dependent effects across studies?
Discrepancies in dose-response curves (e.g., proangiogenic vs. anti-inflammatory effects) require rigorous controls for cell type, passage number, and growth medium. For example, HUVEC proliferation peaks at 2500 ng/mL , while COX-2 inhibition occurs at lower doses (26 µg/mL) . Cross-validation using orthogonal assays (e.g., qPCR for VEGF/VEGFR2 expression) and replication in multiple cell lines (e.g., RAW264.7 macrophages) are critical .
Q. What experimental designs optimize the study of Agnuside’s impact on inflammatory pathways?
- In vitro : Use LPS-stimulated RAW264.7 macrophages to measure IL-1β, IL-18, and NLRP3 inflammasome components via Western blot .
- In vivo : Oral administration in KOA rat models (e.g., 10 mg/kg/day) to assess synovitis reduction via histopathology and cytokine profiling .
- Molecular docking : Validate binding to VEGFR2 (-11.3 kcal/mol affinity) and COX-2 active sites using AutoDock Vina .
Q. How can structure-activity relationships (SAR) guide Agnuside derivative synthesis?
Agnuside’s proangiogenic activity is linked to its flavone glycoside backbone. SAR studies using methyl substitution and glycosidic bond modifications reveal that hydroxyl groups at C-7 and C-4' are critical for VEGFR2 binding . Comparative molecular field analysis (CoMFA) and molecular interaction fields (MIFs) further refine pharmacophore models .
Q. What challenges arise when translating Agnuside’s in vitro anti-inflammatory effects to in vivo models?
In vivo bioavailability is limited by first-pass metabolism and poor membrane permeability. Strategies include nanoencapsulation (e.g., liposomes) and co-administration with absorption enhancers (e.g., piperine). In KOA models, Agnuside’s efficacy depends on sustained release formulations to maintain synovial fluid concentrations .
Q. How can computational and experimental approaches validate Agnuside’s molecular targets?
Q. Methodological Recommendations
- Data analysis : Use ImageJ for morphometric quantification (tube formation, scratch assays) and GraphPad Prism for dose-response curve fitting .
- Statistical rigor : Apply Dunnett’s or Tukey’s post hoc tests for multi-group comparisons, with biological triplicates to ensure reproducibility .
- Contradiction management : Perform meta-analyses of dose-response data across studies, adjusting for variables like cell confluency and serum concentration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
